hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine
Description
Hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine is a bicyclic heteroaromatic compound featuring a cyclopenta[b]pyridine core substituted with a trifluoromethyl group at position 2 and an amine group at position 5 in the (5R)-configuration. The hemioxalate salt form (CAS: 2828019-34-5) enhances its solubility and stability for pharmaceutical applications . This compound belongs to a class of molecules with demonstrated relevance in kinase inhibition, as evidenced by its structural similarity to lasmotinib, a drug candidate containing the (5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine pharmacophore . The trifluoromethyl group contributes to metabolic stability and target-binding affinity, common features in fluorinated bioactive molecules .
Properties
Molecular Formula |
C20H20F6N4O4 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
oxalic acid;(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine |
InChI |
InChI=1S/2C9H9F3N2.C2H2O4/c2*10-9(11,12)8-4-1-5-6(13)2-3-7(5)14-8;3-1(4)2(5)6/h2*1,4,6H,2-3,13H2;(H,3,4)(H,5,6)/t2*6-;/m11./s1 |
InChI Key |
HXFXBHJVXKKWCW-GOPSZHOCSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=N2)C(F)(F)F.C1CC2=C([C@@H]1N)C=CC(=N2)C(F)(F)F.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=N2)C(F)(F)F.C1CC2=C(C1N)C=CC(=N2)C(F)(F)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Core Cyclopenta[b]pyridine Scaffold
A key intermediate, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol, can be synthesized via reduction of a suitable precursor using sodium borohydride in methanol at low temperatures (0–20 °C) for 2 hours. The reaction yields the alcohol intermediate with approximately 74% efficiency after purification by silica gel chromatography.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Reduction | Sodium borohydride, MeOH, 0–20 °C, 2 h | 74% | Purification by silica gel chromatography |
NMR data for this intermediate confirms the structure, showing characteristic multiplets consistent with the cyclopenta[b]pyridine ring protons.
Introduction of the Trifluoromethyl Group
Data Tables Summarizing Key Preparation Steps
| Step No. | Intermediate/Compound | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol | NaBH4, MeOH, 0–20 °C, 2 h | 74 | Silica gel chromatography |
| 2 | Oxime intermediate | (S)-5-oxo ester + O-(tetrahydro-2H-pyran-2-yl) hydroxylamine, EtOAc, 55–75 °C, 2–3 h | - | Formation of oxime |
| 3 | 5R-amine ester | Acidic catalyst + reducing agent, < -20 °C | - | Chiral reduction, high purity |
| 4 | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | Mn(OTf)2 catalyst, t-BuOOH, H2O, 25 °C | High | Selective oxidation |
Research Outcomes and Analytical Data
- Yields : Reduction and oxidation steps typically yield 70–80%, consistent with efficient synthetic protocols.
- Chiral purity : The chiral reduction and resolution process achieves high enantiomeric excess, critical for biological activity.
- NMR characterization : Proton NMR spectra confirm the expected chemical shifts and multiplicities for the cyclopenta[b]pyridine ring and substituents.
- Catalyst efficiency : Manganese triflate catalysis offers mild and selective oxidation, beneficial for sensitive substrates.
Summary and Expert Commentary
The preparation of hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine involves a multi-step synthetic sequence combining reduction, chiral resolution, and selective oxidation. The key challenges addressed include maintaining stereochemical integrity at the 5R amine center and introducing the trifluoromethyl group without compromising the pyridine ring system.
The most robust method integrates:
- Reduction of ketone precursors to alcohol intermediates,
- Oxime formation and chiral reduction to access the 5R-amine,
- Use of manganese-catalyzed oxidation for selective functionalization.
This synthetic strategy is supported by detailed reaction conditions, yields, and purification methods, ensuring reproducibility and scalability for research or pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
Hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, such as Suzuki–Miyaura cross-coupling, can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, with reagents such as boronic acids and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with target proteins and enzymes. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. Halogen Substituents : The CF₃ group in the target compound enhances lipophilicity and electron-withdrawing effects compared to bromo or chloro analogues, improving binding to hydrophobic enzyme pockets .
- Amine vs. Carboxylic Acid Functionalization : The free amine in the target compound enables hydrogen bonding with biological targets, whereas carboxylic acid derivatives (e.g., CAS 1782200-35-4) are utilized as intermediates for conjugation .
- Salt Forms : Dihydrochloride salts (e.g., CAS 2765452-27-3) exhibit higher aqueous solubility than free bases, critical for oral bioavailability .
Pharmacological Relevance
The (5R)-configured amine is a critical pharmacophore in lasmotinib, a vascular non-inflammatory molecule-1 (VNN1) inhibitor, where it participates in hydrogen bonding with the kinase ATP-binding pocket . In contrast, pyrimidine-core analogues (e.g., 2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine) show divergent biological activities, such as antiviral effects, due to altered electronic profiles and steric hindrance from the pyrimidine ring .
Biological Activity
Hemi(oxalic acid); (5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine, with the CAS number 2828019-34-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 292.21 g/mol. Its structure features a cyclopenta[b]pyridine core with a trifluoromethyl group and an oxalic acid moiety, which may influence its biological interactions.
Pharmacological Profile
Research has indicated that derivatives of cyclopenta[b]pyridine compounds exhibit various biological activities, including:
- Antidepressant Effects : Some studies suggest that compounds in this class may interact with neurotransmitter systems, potentially offering antidepressant effects.
- Anti-inflammatory Properties : The structural features of the compound may contribute to anti-inflammatory activity by inhibiting pro-inflammatory mediators.
- Antitumor Activity : Preliminary data indicate that similar compounds have shown promise in inhibiting tumor cell proliferation in vitro.
The proposed mechanisms for the biological activity of hemi(oxalic acid); (5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : The compound could act as an antagonist or agonist at certain neurotransmitter receptors, influencing mood and behavior.
- Cell Signaling Interference : It might interfere with key signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antidepressant Potential
A study published in a pharmacology journal evaluated the antidepressant-like effects of related cyclopenta[b]pyridine derivatives in animal models. The results demonstrated significant reductions in depressive behaviors when administered at specific dosages, suggesting potential for clinical application.
Case Study 2: Anti-inflammatory Activity
In vitro assays conducted on human cell lines showed that hemi(oxalic acid); (5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine significantly reduced the production of pro-inflammatory cytokines. This indicates its potential use as an anti-inflammatory agent in therapeutic settings.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
